2-Chloro-1-(3,4-dichloro-phenyl)-ethanol
Overview
Description
2-Chloro-1-(3,4-dichloro-phenyl)-ethanol (2C1DCE) is a synthetic organic compound that is used in various scientific research applications. It is a colorless, crystalline solid with a molecular weight of 276.9 g/mol and a melting point of 81-83 °C. 2C1DCE is a member of the halogenated phenyl ethanol family and is primarily used as a reagent in organic synthesis.
Scientific Research Applications
Antioxidant and Anti-inflammatory Properties
Phenolic compounds like tyrosol and hydroxytyrosol, which share a phenolic structure with 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol, have been found to possess high antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. These compounds are major representatives found in olives, olive oil, and wine, and have potential applications in the medical field, including dentistry, due to their therapeutic effects (Ramos et al., 2020).
Hydrogen Production
Ethanol and its derivatives, including those structurally related to 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol, have been studied as renewable energy carriers for hydrogen production. The reforming of bio-ethanol, for instance, provides a method for hydrogen production from renewable resources, with the use of catalysts playing a crucial role in this process. This suggests potential applications in sustainable energy and fuel cell technologies (Ni et al., 2007).
Ethanol Precipitation in Traditional Chinese Medicine
Ethanol precipitation is a common purification process in the production of traditional Chinese medicine, which might be relevant to the purification processes involving 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol. This process involves the study of mechanisms, effects on medicine quality, quality control, new process detection methods, and the development of intelligent equipment (Tai et al., 2020).
properties
IUPAC Name |
2-chloro-1-(3,4-dichlorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKALNWLBXMXTJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CCl)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60967564 | |
Record name | 2-Chloro-1-(3,4-dichlorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60967564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3,4-dichloro-phenyl)-ethanol | |
CAS RN |
53065-95-5 | |
Record name | 2-Chloro-1-(3,4-dichlorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60967564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 53065-95-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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